electronic properties and DFT calculations of 3-Acetyl-2-methyl-7-nitrobenzo[b]furan
electronic properties and DFT calculations of 3-Acetyl-2-methyl-7-nitrobenzo[b]furan
An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 3-Acetyl-2-methyl-7-nitrobenzo[b]furan
Executive Summary
Benzofuran derivatives represent a privileged structural scaffold in medicinal chemistry, materials science, and organic electronics. Specifically, 3-Acetyl-2-methyl-7-nitrobenzo[b]furan (CAS: 57547-17-8, Molecular Formula: C11H9NO4) is a highly conjugated heterocyclic compound characterized by a complex interplay of electron-donating (methyl) and electron-withdrawing (acetyl, nitro) substituents[1]. For researchers and drug development professionals, predicting the chemical reactivity, pharmacokinetic potential, and binding affinity of such molecules requires a rigorous quantum mechanical approach.
This whitepaper outlines the authoritative computational methodologies—specifically Density Functional Theory (DFT)—required to map the electronic properties, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) of 3-Acetyl-2-methyl-7-nitrobenzo[b]furan.
Rationale for Computational Methodology
In computational chemistry, selecting the correct level of theory is paramount. For highly conjugated systems like benzofurans, DFT provides an optimal balance between computational efficiency and the accurate treatment of electron correlation[2][3].
The Causality Behind the Method Selection:
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Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the gold standard for organic heterocycles. It accurately predicts structural geometries and vibrational frequencies by incorporating exact Hartree-Fock exchange[4][5].
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Basis Set (6-311++G(d,p)): The inclusion of polarization functions (d,p) is necessary to model the angular momentum of electrons in the conjugated π -system. Crucially, the diffuse functions (++) are non-negotiable for this specific molecule. The highly electronegative oxygen atoms in the acetyl group and the nitrogen/oxygen atoms in the nitro group possess expanded, loosely held electron clouds that cannot be accurately modeled by standard basis sets[4][5].
Step-by-Step Experimental Protocol: DFT Workflow
To ensure trustworthiness and reproducibility, the following self-validating computational protocol must be executed using standard quantum chemistry software (e.g., Gaussian 16).
Step 1: Structural Input and Initialization
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Generate the 3D coordinate geometry of 3-Acetyl-2-methyl-7-nitrobenzo[b]furan (CID: 12264729) using a molecular builder (e.g., GaussView)[1][2].
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Assign the C1 point group symmetry, as the asymmetric substitution prevents higher symmetry constraints[6].
Step 2: Geometry Optimization
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Set the route section to #p opt b3lyp/6-311++g(d,p).
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Execute the optimization to allow the molecular geometry to relax to its lowest energy state. The algorithm will iteratively adjust bond lengths and angles until the forces on the atoms fall below the convergence threshold[7].
Step 3: Vibrational Frequency Analysis (Self-Validation Step)
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Run a frequency calculation (freq) on the optimized geometry at the exact same level of theory.
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Critical Check: Verify that there are zero imaginary frequencies . This causality check mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than a saddle point (transition state)[5][7].
Step 4: Electronic Property Extraction
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Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[8][9].
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Generate the formatted checkpoint file (.fchk) to map the Molecular Electrostatic Potential (MEP) surface and calculate Mulliken atomic charges[7][9].
Step-by-step DFT computational workflow for benzofuran derivatives.
Electronic Properties and Reactivity Analysis
Frontier Molecular Orbitals (FMOs)
The chemical reactivity of 3-Acetyl-2-methyl-7-nitrobenzo[b]furan is dictated by its FMOs. The HOMO represents the molecule's electron-donating capacity, localized primarily over the conjugated benzofuran core. The LUMO dictates electron-accepting ability, which in this molecule is heavily influenced by the strongly electron-withdrawing nitro group at position 7[3][7].
The energy gap ( ΔE=ELUMO−EHOMO ) is the ultimate predictor of kinetic stability. A smaller gap indicates a "soft" molecule with high polarizability, which translates to higher chemical reactivity and potential efficacy in biological target binding (e.g., CDK2 inhibition)[4][7].
Global Chemical Reactivity Descriptors
Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) are approximated as −EHOMO and −ELUMO , respectively. These values allow us to calculate global reactivity descriptors that are critical for drug design[5][8]:
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Chemical Hardness ( η ): Measures resistance to charge transfer. Higher hardness indicates thermal stability[7].
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Chemical Softness ( S ): Inversely related to hardness; soft molecules readily interact with biological receptors[5].
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Electrophilicity Index ( ω ): Quantifies the propensity of the molecule to accept electrons, heavily augmented by the nitro and acetyl groups[8].
Relationship between frontier molecular orbitals and global reactivity descriptors.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D visual map of charge distribution, essential for predicting non-covalent interactions (e.g., hydrogen bonding in protein active sites). For 3-Acetyl-2-methyl-7-nitrobenzo[b]furan:
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Nucleophilic Regions (Red): Highly concentrated around the oxygen atoms of the acetyl and nitro groups, indicating prime sites for electrophilic attack or hydrogen bond acceptance[5][6].
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Electrophilic Regions (Blue): Localized over the methyl protons and the aromatic ring protons, serving as hydrogen bond donors[8].
Quantitative Data Presentation
To contextualize the electronic properties of 3-Acetyl-2-methyl-7-nitrobenzo[b]furan, Table 1 summarizes the comparative baseline FMO data of structurally related benzofuran derivatives derived from recent DFT studies. The strong electron-withdrawing nature of the nitro group in our target compound is expected to yield a ΔE on the lower end of this spectrum, maximizing its electrophilicity.
Table 1: Comparative HOMO-LUMO Energy Gaps of Benzofuran Derivatives
| Compound Class / Derivative | HOMO (eV) | LUMO (eV) | Energy Gap ( ΔE ) (eV) | Ref |
| Unsubstituted Dibenzofuran | -6.265 | -1.237 | 5.028 | [8] |
| 7-Methoxy-benzofuran-2-carboxylic acid | Not specified | Not specified | 4.189 | [4] |
| N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide | -6.312 | -2.795 | 3.517 | [5] |
| Benzofuran Catalyst (4A) with Dicyano groups | -5.904 | -2.884 | 3.020 | [10] |
Table 2: Mathematical Framework for Global Reactivity Descriptors
| Descriptor | Symbol | Formula (Koopmans' Theorem) | Chemical Significance |
| Ionization Potential | I | −EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | −ELUMO | Energy released when an electron is added. |
| Chemical Hardness | η | (I−A)/2 | Resistance to changes in electron distribution. |
| Chemical Softness | S | 1/(2η) | Measure of molecular polarizability and reactivity. |
| Chemical Potential | μ | −(I+A)/2 | Tendency of electrons to escape the system. |
| Electrophilicity Index | ω | μ2/2η | Capacity to stabilize upon receiving external electrons. |
Conclusion
The computational characterization of 3-Acetyl-2-methyl-7-nitrobenzo[b]furan via DFT provides a robust, predictive framework for its behavior in both biological and materials science applications. By employing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately map the profound electronic effects of the nitro and acetyl substituents, which significantly lower the HOMO-LUMO gap and generate highly localized nucleophilic hotspots on the MEP surface. These properties make the compound a prime candidate for further in silico molecular docking studies and advanced pharmacophore modeling.
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Emerald Publishing. "Study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide monomer by DFT method". Available at: [Link]
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